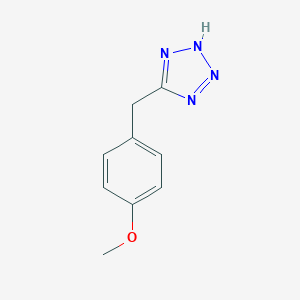

5-(4-Methoxy-benzyl)-2H-tetrazole

描述

5-(4-Methoxy-benzyl)-2H-tetrazole is an organic compound that features a tetrazole ring substituted with a 4-methoxybenzyl group. Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The presence of the 4-methoxybenzyl group adds unique chemical properties to the compound, making it of interest in various fields of research and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-benzyl)-2H-tetrazole typically involves the reaction of 4-methoxybenzyl chloride with sodium azide, followed by cyclization to form the tetrazole ring. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, improved safety, and higher yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

化学反应分析

Types of Reactions

5-(4-Methoxy-benzyl)-2H-tetrazole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The tetrazole ring can be reduced to form an amine derivative.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a suitable base.

Major Products

Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: this compound amine.

Substitution: Various substituted benzyl tetrazoles depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Pharmacological Properties

5-(4-Methoxy-benzyl)-2H-tetrazole and its derivatives have shown significant pharmacological activities. The tetrazole ring is known for its versatility as a pharmacophore, contributing to the development of various therapeutic agents. Notably, tetrazoles can act as bioisosteres for carboxylic acids, enhancing the potency and selectivity of drugs. For instance, the replacement of carboxylic acid groups with tetrazole moieties has been successfully implemented in angiotensin II receptor antagonists, which are used to treat hypertension .

Anticancer Activity

Research indicates that compounds containing tetrazole rings exhibit anticancer properties. For example, studies have reported that certain pyrazole-tetrazole hybrids demonstrate cytotoxic effects against cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer), with IC50 values comparable to established chemotherapeutics like Doxorubicin . The incorporation of this compound into these hybrids could potentially enhance their anticancer efficacy.

Antimicrobial Activity

Tetrazoles have also been evaluated for their antimicrobial properties. The presence of the 5-(4-Methoxy-benzyl) substituent may influence the compound's ability to inhibit bacterial growth. In vitro studies have shown that similar tetrazole derivatives possess antibacterial and antifungal activities against various pathogens, suggesting that this compound could be a candidate for further investigation in this area .

Material Science

Coordination Chemistry

In material science, tetrazoles serve as ligands in coordination chemistry. Their ability to coordinate with metal ions allows for the formation of metal-organic frameworks (MOFs) and other complex materials with desirable properties such as thermal stability and porosity. The unique nitrogen-rich structure of tetrazoles enhances their binding affinity for metal ions, making them suitable for applications in catalysis and gas storage .

Explosives and Energetic Materials

Due to their high nitrogen content, tetrazoles are also explored as components in energetic materials and explosives. The stability and energy release characteristics of tetrazole derivatives make them suitable candidates for development in this field, potentially leading to safer and more efficient explosive formulations .

Case Study 1: Antihypertensive Agents

A study focused on the synthesis of tetrazole derivatives aimed at developing antihypertensive drugs demonstrated that replacing carboxylic acid groups with tetrazole rings improved binding affinity to angiotensin II receptors. The resulting compounds exhibited significant blood pressure-lowering effects in animal models.

Case Study 2: Anticancer Compounds

Another research initiative explored the synthesis of pyrazole-tetrazole hybrids incorporating this compound. The resulting compounds showed promising anticancer activity against multiple cancer cell lines, warranting further development into potential therapeutic agents.

作用机制

The mechanism of action of 5-(4-Methoxy-benzyl)-2H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The methoxybenzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

5-(4-Methyl-benzyl)-2H-tetrazole: Similar structure but with a methyl group instead of a methoxy group.

5-(4-Chloro-benzyl)-2H-tetrazole: Contains a chloro group instead of a methoxy group.

5-(4-Nitro-benzyl)-2H-tetrazole: Contains a nitro group instead of a methoxy group.

Uniqueness

5-(4-Methoxy-benzyl)-2H-tetrazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications.

生物活性

5-(4-Methoxy-benzyl)-2H-tetrazole is a notable compound within the tetrazole family, characterized by its unique structure that combines a methoxy group with a benzyl moiety. This compound has garnered attention for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structure and Properties

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The specific structure of this compound enhances its reactivity and potential biological interactions. The methoxy group increases lipophilicity, which may facilitate cellular penetration and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that tetrazole derivatives can inhibit the growth of various bacterial strains. For instance, derivatives similar to this compound demonstrated significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus .

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells, although further studies are needed to elucidate the underlying mechanisms .

- Neuropharmacological Effects : There is emerging evidence that tetrazole derivatives may modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurodegenerative and psychiatric disorders .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets, including:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer properties.

- Receptor Modulation : It could potentially act on neurotransmitter receptors, influencing signaling pathways associated with mood regulation and neuroprotection .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful. The following table summarizes key features of similar tetrazole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(4-Chlorobenzyl)-2H-tetrazole | Chlorine substituent at para position | Enhanced antimicrobial properties |

| 5-(Phenyl)-1H-tetrazole | Simple phenyl group | Exhibits different biological activities |

| 5-(4-Nitrobenzyl)-1H-tetrazole | Nitro substituent | Increased polarity and potential reactivity |

| 5-(Benzyl)-1H-tetrazole | No additional substituents | Basic structure for comparison |

This comparison highlights how substituents on the tetrazole ring can significantly alter biological activity and chemical reactivity.

Case Studies

Several studies have explored the biological activity of tetrazoles, including:

- Antimicrobial Efficacy : A study demonstrated that various 5-substituted tetrazoles exhibited potent antibacterial activity against Bacillus cereus and Pseudomonas aeruginosa . The structure-activity relationship indicated that the presence of electron-donating groups like methoxy enhances activity.

- Cytotoxicity Against Cancer Cells : Research involving cell line assays revealed that certain tetrazole derivatives showed promising cytotoxic effects against melanoma and breast cancer cells. These findings support further exploration into their potential as anticancer agents .

- Neuropharmacological Applications : Investigations into the effects of tetrazoles on neurotransmitter systems have suggested potential applications in treating anxiety and depression by modulating NMDA receptor activity .

属性

IUPAC Name |

5-[(4-methoxyphenyl)methyl]-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-14-8-4-2-7(3-5-8)6-9-10-12-13-11-9/h2-5H,6H2,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWXWEYVLHRYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355179 | |

| Record name | 5-(4-Methoxy-benzyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132372-75-9 | |

| Record name | 5-(4-Methoxy-benzyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。